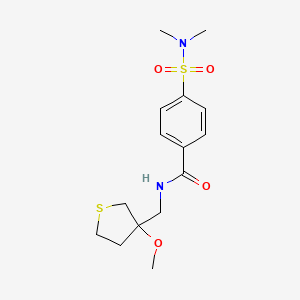
4-(N,N-dimethylsulfamoyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex benzamide compounds often involves multi-step chemical reactions, starting from basic aromatic or aliphatic components. For instance, similar compounds such as those reported by Kranjc et al. (2012) and Kranjc et al. (2011) involve cyclization reactions, Diels-Alder reactions, and amide formation steps (Kranjc, Juranovič, Kočevar, & Perdih, 2012); (Kranjc, Kočevar, & Perdih, 2011). These synthesis pathways typically require the careful selection of starting materials, catalysts, and reaction conditions to achieve the desired product.
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives, including crystallography and computational modeling, reveals the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in determining the crystal structure and stability of these compounds. The detailed molecular structure can be elucidated using techniques like X-ray diffraction and NMR spectroscopy, as demonstrated by studies on similar molecules (Demir et al., 2015).
Scientific Research Applications
Organic Synthesis and Chemical Properties
In the realm of organic synthesis, compounds with similar structural features to 4-(N,N-dimethylsulfamoyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide are often explored for their unique reactivity and potential as intermediates in the synthesis of more complex molecules. For instance, the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, involves a process where similar dimethylsulfamoyl and methoxytetrahydrothiophenyl groups might play a crucial role in the reaction mechanisms and structural formation of the compounds (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the structural motifs present in 4-(N,N-dimethylsulfamoyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide may be significant for designing drugs with specific pharmacological targets. The study on the structure-affinity relationship of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, for example, reveals how modifications in the aryl and benzamide components can influence the affinity towards dopamine receptors, suggesting potential applications in CNS disorders (Leopoldo, Berardi, Colabufo, De Giorgio, Lacivita, Perrone, & Tortorella, 2002).
Materials Science
In the field of materials science, benzamide derivatives and related compounds often find applications in the development of new materials with desirable electronic or photophysical properties. The synthesis and characterization of polyamides and poly(amide-imide)s derived from aromatic diamines, for example, highlight the role of specific functional groups in imparting thermal stability and solubility, key attributes for materials used in high-performance applications (Saxena, Rao, Prabhakaran, & Ninan, 2003).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(3-methoxythiolan-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S2/c1-17(2)23(19,20)13-6-4-12(5-7-13)14(18)16-10-15(21-3)8-9-22-11-15/h4-7H,8-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBLFMBDAUUXEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCSC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[furan-2-ylmethyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2498868.png)

![4-methoxy-7-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2498872.png)
![ethyl 2-({[(8-oxo-5,6,7,8-tetrahydro[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2498873.png)


![1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B2498876.png)
![3-methoxy-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2498877.png)


![6-ethyl 3-methyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2498883.png)
![3,4,5,6-tetrachloro-N-[4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2498887.png)
![N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetamide](/img/structure/B2498890.png)